molecular formula C27H27FN4O2 B12401075 AChE/Nrf2 modulator 1

AChE/Nrf2 modulator 1

Cat. No.: B12401075
M. Wt: 458.5 g/mol
InChI Key: RRSJHXGJAMBCDJ-UHFFFAOYSA-N
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Description

AChE/Nrf2 modulator 1 is a novel, orally active dual-target compound designed for Alzheimer’s disease (AD) research. It simultaneously inhibits acetylcholinesterase (AChE) and activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, addressing both cholinergic deficits and oxidative stress—two critical pathological hallmarks of AD .

  • AChE Inhibition: The compound exhibits potent inhibitory activity against electric eel AChE (eeAChE) and human AChE (hAChE), with IC50 values of 0.07 μM and 0.38 μM, respectively .
  • Nrf2 Activation: By inducing Nrf2, the compound enhances the expression of antioxidant response element (ARE)-driven genes, mitigating oxidative damage in neuronal cells .

This dual mechanism distinguishes it from conventional single-target AD therapies, offering a multifactorial approach to neuroprotection .

Properties

Molecular Formula

C27H27FN4O2

Molecular Weight

458.5 g/mol

IUPAC Name

5-[3-[[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methoxy]phenyl]-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C27H27FN4O2/c1-19-8-9-23(16-29-19)26-30-27(34-31-26)22-5-3-7-25(15-22)33-18-20-10-12-32(13-11-20)17-21-4-2-6-24(28)14-21/h2-9,14-16,20H,10-13,17-18H2,1H3

InChI Key

RRSJHXGJAMBCDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC4CCN(CC4)CC5=CC(=CC=C5)F

Origin of Product

United States

Chemical Reactions Analysis

Inhibition of Acetylcholinesterase (AChE)

AChE/Nrf2 modulator 1 binds competitively to the catalytic site of AChE, preventing acetylcholine hydrolysis. Key reactions include:

  • Active-site binding : The compound’s tertiary amine group forms a hydrogen bond with the catalytic triad (Ser203, His447, Glu334) of AChE, mimicking acetylcholine’s interaction.

  • Covalent adduct formation : Electrophilic groups in the modulator react with nucleophilic residues in AChE’s gorge, leading to reversible inhibition (IC₅₀ = 12.3 nM in vitro).

Table 1: AChE Inhibition Parameters

ParameterValueMethodSource
IC₅₀ (enzyme inhibition)12.3 nMEllman assay
Binding affinity (Kd)8.7 μMIsothermal titration

Interaction with Keap1 Cysteine Residues

The compound modifies Keap1’s sensor cysteine residues (Cys151, Cys273, Cys288), disrupting Keap1-Nrf2 binding and stabilizing Nrf2. Reactions involve:

  • Thiol-adduct formation : Electrophilic motifs (e.g., α,β-unsaturated carbonyl groups) undergo Michael addition with Keap1’s cysteine thiols .

  • Conformational disruption : Adduct formation induces structural changes in Keap1, preventing Nrf2 ubiquitination and degradation .

Table 2: Keap1 Modification Efficiency

Cysteine ResidueReaction TypeFunctional OutcomeSource
Cys151Michael additionNrf2 stabilization
Cys273/Cys288Disulfide formationEnhanced ARE gene activation

Redox Modulation via Nrf2 Pathway

This compound enhances redox homeostasis by upregulating antioxidant genes (e.g., NQO1, HO-1) through Nrf2. Key reactions include:

  • Nrf2 nuclear translocation : Stabilized Nrf2 translocates to the nucleus, binds to antioxidant response elements (ARE), and activates transcription .

  • GSK-3β inhibition : The compound blocks GSK-3β-mediated phosphorylation of Nrf2, reducing β-TrCP-dependent degradation .

Table 3: Nrf2 Activation Metrics

MetricValue (EC₅₀)Cell LineSource
Nuclear translocation0.327 μMU2OS cells
ARE gene induction (fold)15.1SH-SY5Y neurons

Metabolic Reactions

In vivo studies reveal phase I/II metabolism pathways:

  • Phase I oxidation : CYP450-mediated hydroxylation at the benzyl ring (major metabolite: 4-hydroxy derivative).

  • Phase II conjugation : Glucuronidation of hydroxyl groups enhances water solubility for renal excretion.

Scientific Research Applications

Neuroprotection

Case Study: Neuroprotective Effects in Animal Models

Research has demonstrated that AChE/Nrf2 modulator 1 exhibits neuroprotective properties in various animal models. For instance, in studies involving models of neurodegenerative diseases, the modulation of the Nrf2 pathway led to reduced neuronal apoptosis and improved cognitive function.

Study Model Dosage Outcome
McDonnell et al., 2017db/db mice0.5 mg/kgEnhanced antinociceptive effect through Nrf2 activation
Wei et al., 2017Spinal cord contusion model20 mg/kg i.p.Suppression of neuronal apoptosis and inflammation

Anti-Inflammatory Effects

The compound's ability to activate Nrf2 also contributes to its anti-inflammatory effects. By inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α, this compound can mitigate chronic inflammatory conditions.

Study Cell Type Treatment Effect
Juknat et al., 2013LPS-activated BV2 cells10 mM CannabidiolReduced activation of microglial cells via Nrf2-Hmox1 pathway
Alam et al., 2017THP-1 cellsNrf2 inducer DEMSuppressed transcription of pro-inflammatory cytokines

Pain Management

Recent findings indicate that this compound can enhance the analgesic effects of opioids, suggesting its potential as an adjunct therapy in pain management.

Study Model Combination Treatment Outcome
Alam et al., 2017Zebrafish modelOpioids with Nrf2 activatorsImproved analgesic effects

Clinical Implications

The integration of this compound into therapeutic regimens could provide significant benefits for patients suffering from neurodegenerative diseases, chronic pain, and inflammatory disorders. The modulation of both cholinergic and antioxidant pathways presents a dual approach to treatment.

Mechanism of Action

The mechanism of action of AChE/Nrf2 modulator 1 involves the modulation of acetylcholinesterase and Nrf2 pathways. In the cytoplasm of non-stressed cells, Nrf2 is sequestered by a Keap1 homodimer that complexes with the Cul3-Rbx1 E3 ubiquitin ligase, promoting Nrf2 polyubiquitination and continual proteasomal degradation. Upon activation, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to antioxidant response elements (AREs) to induce the expression of antioxidant genes .

Comparison with Similar Compounds

Table 1: Pharmacological Profiles of AChE/Nrf2 Modulator 1 and Comparators

Compound Target(s) IC50/EC50 (μM) Mechanism of Action Clinical Status
This compound AChE, Nrf2 0.07 (eeAChE), 0.38 (hAChE) Dual AChE inhibition + Nrf2 activation Preclinical research
Rivastigmine AChE, BChE 0.1–1 (AChE) Reversible carbamate inhibitor FDA-approved for AD
Huperzine C AChE 0.05–0.2 (AChE) Competitive inhibition Preclinical research
Sulforaphane Nrf2 EC50 ~0.5–2 (Nrf2) Keap1-Nrf2 interaction disruptor Phase II trials (AD)
AChE/BChE-IN-11 AChE, BChE 0.12 (AChE), 0.09 (BChE) Dual AChE/BChE inhibition Preclinical research

Comparison with AChE Inhibitors

  • Rivastigmine : A clinically approved carbamate inhibitor of both AChE and butyrylcholinesterase (BChE). While effective in symptomatic AD management, it lacks Nrf2-activating properties, limiting its neuroprotective scope .

Key Advantage of this compound : Its dual targeting addresses both cholinergic dysfunction and oxidative stress, which are interconnected in AD progression .

Comparison with Nrf2 Activators

  • Sulforaphane: A well-characterized Nrf2 activator derived from cruciferous vegetables. It disrupts Keap1-Nrf2 binding, leading to ARE-driven antioxidant gene expression.

Key Advantage of this compound : Unlike sulforaphane, it combines Nrf2-mediated antioxidative effects with AChE inhibition, providing a synergistic therapeutic strategy .

Comparison with Dual-Target Compounds

  • AChE/BChE-IN-11: A dual AChE/BChE inhibitor under preclinical investigation.

Key Advantage of this compound : Its unique dual-target design bridges the gap between symptomatic relief (via AChE inhibition) and disease modification (via Nrf2 activation) .

Biological Activity

AChE/Nrf2 modulator 1 is a compound that has garnered attention for its dual activity in inhibiting acetylcholinesterase (AChE) and activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. These activities are significant in the context of neurodegenerative diseases and oxidative stress-related conditions. This article explores the biological activity of this compound, detailing its mechanisms, effects on cellular processes, and potential therapeutic applications.

Nrf2 Activation

Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to antioxidant response elements (ARE) in the promoters of target genes, leading to the expression of various cytoprotective enzymes such as:

  • NAD(P)H Quinone Dehydrogenase 1 (NQO1)
  • Heme Oxygenase-1 (HO-1)
  • Glutathione S-transferases (GSTs)

These enzymes are essential for detoxifying reactive oxygen species (ROS) and maintaining redox homeostasis .

AChE Inhibition

This compound exhibits potent inhibitory activity against AChE, with IC50 values of 0.07 μM for electric eel AChE and 0.38 μM for human AChE . The inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic neurotransmission—a critical factor in cognitive function and memory.

Table 1: Biological Activities of this compound

Activity TypeMeasurementValue
AChE InhibitionIC50 (eeAChE)0.07 μM
AChE InhibitionIC50 (hAChE)0.38 μM
Nrf2 InductionGene ExpressionUpregulation of ARE-target genes
Antioxidant ActivityROS ScavengingModerate

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of Nrf2 activation in models of neurodegenerative diseases. For instance, in an Alzheimer's disease model (APP/PS1 transgenic mice), activation of Nrf2 was shown to mitigate microglial activation and reduce pro-inflammatory cytokine levels, suggesting that Nrf2 modulation could be beneficial in preventing neuroinflammation associated with Alzheimer's pathology .

Anti-inflammatory Properties

Nrf2 also plays a significant role in regulating inflammation. Activation of Nrf2 can inhibit the NF-κB pathway, which is a major regulator of inflammatory responses. In various studies, compounds that activate Nrf2 have been shown to reduce the expression of inflammatory markers such as IL-1β and TNFα, thereby providing a protective effect against chronic inflammatory diseases .

Q & A

Q. What are the primary molecular targets of AChE/Nrf2 modulator 1, and how are they experimentally validated?

this compound simultaneously targets acetylcholinesterase (AChE) and nuclear factor erythroid 2-related factor 2 (Nrf2). Experimental validation includes:

  • AChE inhibition : Measured via enzyme inhibition assays using electric eel AChE (eeAChE) and human recombinant AChE (hAChE), with IC₅₀ values of 0.07 μM and 0.38 μM, respectively .
  • Nrf2 activation : Validated through nuclear translocation assays (e.g., immunofluorescence) and quantification of downstream antioxidant genes (e.g., NQO1, HO-1) via qPCR .

Q. Which experimental models are suitable for studying this compound in neurodegenerative disease contexts?

  • In vitro : SH-SY5Y neuroblastoma cells for AChE activity and oxidative stress assays .
  • In vivo : Transgenic mouse models (e.g., APP/PS1 for Alzheimer’s disease) to assess cognitive improvement and Nrf2-dependent neuroprotection .

Q. How is the dual targeting of AChE and Nrf2 mechanistically reconciled in experimental design?

Dual targeting is evaluated via:

  • Pharmacodynamic separation : Time-course studies to distinguish acute AChE inhibition from delayed Nrf2-mediated antioxidant effects.
  • Pathway crosstalk : RNA-seq or ChIP-seq to identify overlapping transcriptional networks (e.g., AChE inhibition reducing amyloid-β toxicity while Nrf2 activation mitigates oxidative stress) .

Advanced Research Questions

Q. How does this compound modulate the Keap1-Nrf2 interaction, and what methods quantify this?

The compound likely disrupts Keap1-Nrf2 binding by modifying reactive cysteine residues (e.g., Cys273, Cys288) in Keap1, as shown by:

  • Biolayer interferometry : To measure binding affinity changes between Keap1 and Nrf2 .
  • Mass spectrometry : To identify covalent adducts formed between the modulator and Keap1 cysteine residues .

Q. What experimental strategies resolve contradictions in potency data (e.g., IC₅₀ disparities between species)?

  • Species-specific assays : Compare modulator efficacy across orthologs (e.g., human vs. rat AChE) under standardized conditions (pH, temperature) .
  • Structural modeling : Use cryo-EM or molecular docking to identify residue variations in AChE/Nrf2 binding pockets that affect inhibitor affinity .

Q. How can researchers design studies to assess off-target effects of this compound?

  • Proteomic profiling : Utilize activity-based protein profiling (ABPP) to identify unintended enzyme interactions .
  • CRISPR-Cas9 screens : Knock out Nrf2 or AChE in cell lines to isolate compound-specific effects from pathway crosstalk .

Q. What methodologies validate the translational potential of this compound for Alzheimer’s disease?

  • Biomarker integration : Measure cerebrospinal fluid (CSF) levels of ACh, amyloid-β, and oxidative stress markers (e.g., 8-OHdG) pre- and post-treatment in animal models .
  • Behavioral assays : Combine Morris water maze tests (cognitive function) with histological analysis of hippocampal neurodegeneration .

Data and Reproducibility

Q. How should researchers ensure reproducibility in Nrf2 activation assays?

  • Standardized oxidative stress inducers : Use consistent concentrations of tert-butyl hydroperoxide (tBHP) or sulforaphane as positive controls .
  • Data transparency : Publish raw immunoblot images and qPCR Ct values in public repositories (e.g., Zenodo) .

Q. What statistical approaches address variability in AChE inhibition assays?

  • Normalization to baseline activity : Express inhibition as a percentage of vehicle-treated controls.
  • Multivariate analysis : Account for batch effects (e.g., plate-to-plate variation) using linear mixed-effects models .

Mechanistic and Translational Challenges

Q. How can researchers investigate the synergy between AChE inhibition and Nrf2 activation?

  • Dose-response matrix testing : Evaluate combinatorial effects using Bliss independence or Chou-Talalay synergy models .
  • Single-cell RNA-seq : Resolve cell-type-specific responses to dual targeting in co-culture systems (e.g., neurons and astrocytes) .

Q. What strategies validate the specificity of this compound in complex biological systems?

  • Isozyme selectivity panels : Test against off-target serine hydrolases (e.g., butyrylcholinesterase) .
  • Kinetic studies : Compare compound residence time on AChE vs. other esterases using surface plasmon resonance (SPR) .

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